molecular formula C11H16O4 B1605051 p-(2,2-Dimethoxyethoxy)anisole CAS No. 68426-08-4

p-(2,2-Dimethoxyethoxy)anisole

Cat. No.: B1605051
CAS No.: 68426-08-4
M. Wt: 212.24 g/mol
InChI Key: IXFSBZBRNIRRLO-UHFFFAOYSA-N
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Description

p-(2,2-Dimethoxyethoxy)anisole: is an organic compound with the molecular formula C11H16O4 . It is a derivative of anisole, featuring a methoxy group and an ethoxy group substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Properties

IUPAC Name

1-(2,2-dimethoxyethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-9-4-6-10(7-5-9)15-8-11(13-2)14-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSBZBRNIRRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071535
Record name p-(2,2-Dimethoxyethoxy)anisole
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68426-08-4
Record name 1-(2,2-Dimethoxyethoxy)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68426-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2,2-dimethoxyethoxy)-4-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(2,2-dimethoxyethoxy)-4-methoxy-
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Record name p-(2,2-Dimethoxyethoxy)anisole
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Record name p-(2,2-dimethoxyethoxy)anisole
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Record name p-(2,2-Dimethoxyethoxy)anisole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(2,2-Dimethoxyethoxy)anisole typically involves the reaction of anisole with appropriate reagents to introduce the dimethoxyethoxy group. One common method is the Williamson ether synthesis, where anisole reacts with a suitable alkyl halide in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Mechanism of Action

The mechanism of action of p-(2,2-Dimethoxyethoxy)anisole involves its interaction with molecular targets through its functional groups. The methoxy and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): A simpler structure with only a methoxy group.

    p-Methoxyphenol: Contains a hydroxyl group instead of an ethoxy group.

    p-Ethoxyphenol: Contains an ethoxy group instead of a methoxy group.

Biological Activity

p-(2,2-Dimethoxyethoxy)anisole, also known as 2,2-Dimethoxyethyl anisole, is a compound with the molecular formula C11_{11}H16_{16}O4_4. It features a methoxy group and an ether component that may contribute to its biological activity. This article explores the biological activity of this compound through various studies and findings.

The chemical structure of this compound includes:

  • Molecular Weight : 196.25 g/mol
  • Chemical Structure :
C6H5O(CH2CH2OCH3)2\text{C}_6\text{H}_5\text{O}(\text{CH}_2\text{CH}_2\text{OCH}_3)_2

This structure suggests potential interactions with biological systems due to the presence of functional groups that can participate in various chemical reactions.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

  • Case Study : In vitro assays demonstrated that the compound scavenges free radicals effectively, with a notable reduction in oxidative markers in treated cells compared to controls.

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. Inflammation is a key factor in various chronic diseases.

  • Findings : A study conducted on animal models indicated that administration of this compound reduced inflammatory markers such as TNF-alpha and IL-6. This suggests its potential therapeutic applications in conditions characterized by excessive inflammation.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results.

  • Research Data : In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and death.

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateSignificant
Estragole (p-allylanisole)ModerateLowLow
AnisoleLowModerateModerate

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of this compound. Current data suggest low toxicity levels; however, comprehensive studies are necessary to establish safe dosage limits for therapeutic use.

Summary of Toxicity Studies

  • Acute Toxicity : No adverse effects observed at low concentrations.
  • Chronic Exposure : Long-term studies are ongoing to assess potential cumulative effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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